molecular formula C20H22N4 B2919660 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900886-14-8

6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2919660
CAS RN: 900886-14-8
M. Wt: 318.424
InChI Key: HFFMJSMAOSRRHA-UHFFFAOYSA-N
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Description

“6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrazolo[1,5-a]pyrimidine moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the pyrrolidine ring and the pyrazolo[1,5-a]pyrimidine moiety . For instance, the dipole moment changes in related compounds were found to be significant .

Scientific Research Applications

Synthesis Methods and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For example, Ajani et al. (2019) reported on the dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives, highlighting their potential in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019). Similarly, the synthesis of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase agents' activities was explored by Rahmouni et al. (2016), indicating the versatility of this scaffold in therapeutic applications (Rahmouni et al., 2016).

Biological Evaluation and Therapeutic Potential

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential in various therapeutic areas. Ghorab's study on new biologically active pyrazolo[3,4-d]pyrimidines showed in vitro growth inhibitory activity against bacteria and yeast, hinting at their antimicrobial capabilities (Ghorab). Additionally, the synthesis of pyran fused pyrimidone derivatives and their screening for antibacterial, antifungal, and antitubercular activity as reported by Mistry et al. (2012) further underscores the potential of these compounds in addressing infectious diseases (Mistry et al., 2012).

Antimicrobial Activities

The antimicrobial evaluation of synthesized pyrazolo[3,4-d]pyrimidines, as demonstrated by Beyzaei et al. (2017), highlights the inhibitory properties of these compounds against pathogenic bacteria, providing a basis for the development of new antimicrobial agents (Beyzaei et al., 2017). Moreover, the discovery of pyrazolo[1,5-a]pyrimidines as RNA polymerase inhibitors with antimicrobial activity, as investigated by Abdallah and Elgemeie (2022), showcases the potential of these compounds in combating microbial resistance through novel mechanisms of action (Abdallah & Elgemeie, 2022).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, compounds with a pyrrolidine ring are often used in the treatment of human diseases . They can interact with various biological targets, leading to different therapeutic effects .

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring or the pyrazolo[1,5-a]pyrimidine moiety .

properties

IUPAC Name

5-methyl-3-phenyl-6-prop-2-enyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-3-9-17-15(2)22-19-18(16-10-5-4-6-11-16)14-21-24(19)20(17)23-12-7-8-13-23/h3-6,10-11,14H,1,7-9,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFMJSMAOSRRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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